(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol
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Overview
Description
(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol is a complex organic compound that features a benzo[d]thiazole moiety and a chlorinated hydroxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol typically involves the condensation of 2-aminobenzo[d]thiazole with 5-chloro-2-hydroxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another benzotriazole derivative with UV-absorbing properties.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its photostabilization properties.
Uniqueness
(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol is unique due to its combination of a benzo[d]thiazole moiety and a chlorinated hydroxybenzylidene group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[(5-chloro-2-hydroxyphenyl)methylideneamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c21-13-5-7-17(24)12(9-13)11-22-14-6-8-18(25)15(10-14)20-23-16-3-1-2-4-19(16)26-20/h1-11,24-25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGZQJKMWUYTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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